4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-3-21-17(25)15-14(20)16(27-22-15)18(26)24-8-6-23(7-9-24)13-10-12(19)5-4-11(13)2/h4-5,10H,3,6-9,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXAYILOWSSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide is a complex organic compound with a molecular weight of approximately 407.9 g/mol . It features a thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur atoms, which contributes to its biological activity and chemical reactivity. The primary applications of this compound lie in medicinal chemistry and pharmaceutical development, with its unique structure making it a candidate for drug discovery programs.
Potential Applications
- Drug Discovery The compound's unique structure makes it a candidate for further investigation in drug discovery programs.
- Medicinal Chemistry: Primarily used in medicinal chemistry and pharmaceutical development.
Pharmacological Properties
Thiazole-containing compounds are known for diverse pharmacological properties. Interaction studies often focus on the compound's binding affinity to various biological targets, offering insights into its pharmacodynamics and potential therapeutic uses.
Structural Similarities and Biological Effects
Several compounds share structural similarities with this compound. These compounds illustrate variations in substituents that can influence biological activity and therapeutic potential, highlighting the uniqueness of this compound in its specific structural configuration and biological effects. Examples of compounds with structural similarities include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloro-N-(pyridinyl)thiazole | Contains a thiazole ring and chlorine substituent | Antimicrobial activity |
| N-Ethyl-N-(thiazolyl)carboxamide | Similar carboxamide group | Potential anti-inflammatory effects |
| 4-Amino-N-(piperidinyl)thiazole | Piperidine instead of piperazine | CNS activity |
Synthesis
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
4-amino-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide
- Key Variations : The 5-chloro-2-methylphenyl group in the target compound is replaced with a 4-methoxyphenyl substituent, and the N-ethyl carboxamide becomes N-isopropyl.
Heterocyclic Variants with Carboxamide Linkages
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidinyl]amino]thiazole-5-carboxamide
5-Chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Structural Divergence : Replaces the thiazole with a pyrazole ring and introduces trifluoromethyl groups.
- Activity: Exhibits insecticidal properties by targeting ryanodine receptors, suggesting that the target compound’s chloro-methylphenyl group may similarly enhance pesticidal activity .
Biological Activity
4-amino-5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-ethyl-1,2-thiazole-3-carboxamide is a complex organic compound notable for its diverse biological activities. Its structure includes a thiazole ring, which is well-known for contributing to various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 393.89 g/mol. The structure features:
- Thiazole Ring : Contributes to biological activity and chemical reactivity.
- Piperazine Ring : Commonly used in medicinal chemistry for its ability to interact with various biological targets.
- Carboxamide Group : Facilitates hydrogen bonding and influences pharmacokinetics.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in multiple therapeutic areas:
1. Antimicrobial Activity
Studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens due to its ability to disrupt microbial cell functions .
2. Antitumor Activity
Research has shown that thiazole derivatives can possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against several cancer types, indicating strong antitumor potential .
3. Anticonvulsant Properties
Thiazole-based compounds have been explored for their anticonvulsant effects. The specific interactions of the thiazole moiety with neurotransmitter systems may contribute to these effects, making it a candidate for further investigation in epilepsy treatment .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets:
- Protein Kinases : The compound may inhibit certain kinases involved in cellular signaling pathways, potentially disrupting cancer cell proliferation.
- Receptor Binding : Interaction with neurotransmitter receptors could explain its anticonvulsant properties.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound contains three critical moieties:
- A piperazine ring substituted with a 5-chloro-2-methylphenyl group, enabling receptor binding via hydrophobic and halogen interactions .
- A thiazole-carboxamide core , which contributes to metabolic stability and hydrogen-bonding interactions with biological targets .
- An N-ethyl group on the carboxamide, enhancing lipophilicity and bioavailability . These features are structurally analogous to bioactive piperazine-thiazole hybrids, which often exhibit CNS activity and enzyme inhibition .
Q. What standard protocols are used to synthesize this compound?
A typical synthesis involves:
- Step 1 : Condensation of 5-chloro-2-methylphenylpiperazine with a thiazole-3-carboxylic acid derivative using coupling reagents like EDCI/HOBt in dichloromethane .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures .
- Step 3 : Characterization by -NMR, -NMR, and HRMS to confirm regioselectivity and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) to assess purity (>95%) .
- X-ray crystallography : Resolves steric clashes in the piperazine-thiazole linkage, as demonstrated in structurally similar analogs .
- FT-IR spectroscopy : Confirms carbonyl (1650–1700 cm) and amine (3300–3500 cm) functional groups .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when steric hindrance occurs at the piperazine-carbonyl-thiazole junction?
- Strategy 1 : Use DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base to minimize side reactions during coupling .
- Strategy 2 : Employ microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction efficiency .
- Strategy 3 : Screen solvents (e.g., DMF vs. THF) to improve solubility of intermediates, as shown in analogous piperazine-thiadiazole syntheses .
Q. What computational methods are recommended to study this compound’s interaction with neurological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiazole-carboxamide group in lipid bilayers .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with IC values from kinase inhibition assays .
Q. How should contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Approach 1 : Validate assays using positive controls (e.g., aripiprazole for dopamine D2 receptor binding) .
- Approach 2 : Perform metabolic stability tests in hepatocyte models to rule out off-target effects from metabolite interference .
- Approach 3 : Use crystallographic data to identify conformational changes in the target protein that alter binding affinity .
Q. What strategies address poor aqueous solubility during in vivo studies?
- Formulation : Prepare nanoparticle dispersions using PLGA polymers (75:25 lactide:glycolide ratio) .
- Prodrug design : Introduce phosphate esters at the carboxamide group, which hydrolyze in physiological conditions .
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v to enhance solubility without toxicity .
Methodological Considerations
- Stereochemical Purity : Employ chiral HPLC (Chiralpak AD-H column) to separate enantiomers, critical for CNS-targeted activity .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) with UPLC-PDA to identify hydrolytic susceptibility of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
